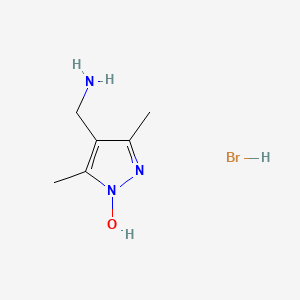
4-(Quinazolin-2-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinazolin-2-YL)aniline is a compound that belongs to the class of quinazoline derivativesThe structure of this compound consists of a quinazoline ring fused to an aniline moiety, making it a valuable scaffold for the development of various pharmacologically active compounds .
準備方法
The synthesis of 4-(Quinazolin-2-YL)aniline can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid with formamide to form 2-aminobenzamide, which is then cyclized to produce quinazolin-4(3H)-one. This intermediate can be further reacted with aniline to yield this compound . Industrial production methods often employ metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to enhance the efficiency and yield of the synthesis .
化学反応の分析
4-(Quinazolin-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the aromatic ring
科学的研究の応用
4-(Quinazolin-2-YL)aniline has been widely studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
作用機序
The mechanism of action of 4-(Quinazolin-2-YL)aniline involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can effectively reduce the growth of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
類似化合物との比較
4-(Quinazolin-2-YL)aniline can be compared with other quinazoline derivatives such as:
2-(4-Bromophenyl)quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Known for its anticancer properties.
4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Displays antimicrobial activity.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C14H11N3 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
4-quinazolin-2-ylaniline |
InChI |
InChI=1S/C14H11N3/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H,15H2 |
InChIキー |
IKQFQLZXUGPQNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)


![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)
